Ethyl 2-(3-piperidinylidene)acetate hydrochloride
CAS No.: 957472-01-4
Cat. No.: VC2702611
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957472-01-4 |
|---|---|
| Molecular Formula | C9H16ClNO2 |
| Molecular Weight | 205.68 g/mol |
| IUPAC Name | ethyl (2E)-2-piperidin-3-ylideneacetate;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h6,10H,2-5,7H2,1H3;1H/b8-6+; |
| Standard InChI Key | GFIJKQHMXNKETO-WVLIHFOGSA-N |
| Isomeric SMILES | CCOC(=O)/C=C/1\CCCNC1.Cl |
| SMILES | CCOC(=O)C=C1CCCNC1.Cl |
| Canonical SMILES | CCOC(=O)C=C1CCCNC1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
Ethyl 2-(3-piperidinylidene)acetate hydrochloride is an organic compound with well-defined chemical properties. It exists in stereoisomeric forms, with both (E) and (Z) configurations being documented in chemical databases. The compound is formally the hydrochloride salt of ethyl 2-(3-piperidinylidene)acetate, which alters its physicochemical properties while maintaining the core molecular structure.
Molecular Properties
The compound possesses specific molecular characteristics that define its chemical behavior and applications. These properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 957472-01-4 |
| Molecular Formula | C₉H₁₆ClNO₂ |
| Molecular Weight | 205.68 g/mol |
| Parent Compound | Ethyl 2-(3-piperidinylidene)acetate |
| Parent CID (PubChem) | 53410329 |
| IUPAC Name | Ethyl 2-piperidin-3-ylideneacetate hydrochloride |
| SMILES Notation | CCOC(=O)C=C1CCCNC1.Cl |
| InChIKey | GFIJKQHMXNKETO-UHFFFAOYSA-N |
The molecular structure features a piperidine ring with a double bond at the 3-position connecting to an acetate group, which terminates with an ethyl ester. The nitrogen atom of the piperidine ring is protonated and paired with a chloride counter-ion in the salt form .
Structural Isomerism
The compound has been documented to exist in both (E) and (Z) geometric isomers, with distinct CAS numbers assigned to each configuration. The (E)-isomer is registered under CAS number 957472-02-5, while the (Z)-isomer carries CAS number 2197130-34-8 . This geometric isomerism arises from the double bond connecting the piperidine ring to the acetate moiety.
Synthesis and Preparation Methods
General Synthetic Approach
The synthesis of ethyl 2-(3-piperidinylidene)acetate hydrochloride typically involves a condensation reaction between ethyl acetate and a piperidine derivative. This process requires careful control of reaction parameters including temperature, reactant concentrations, and reaction time to achieve optimal yields and product purity.
Analytical Characterization
During and after synthesis, the compound's structure and purity are confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural confirmation, while High-Performance Liquid Chromatography (HPLC) is commonly employed for purity assessment. These methods are essential to ensure the quality and identity of the synthesized compound before its application in further research or industrial processes.
Comparison with Related Compounds
The structural similarity between ethyl 2-(3-piperidinylidene)acetate hydrochloride and related compounds provides valuable insights into its chemical behavior. A structurally analogous compound, ethyl 2-(azetidin-3-ylidene)acetate hydrochloride, features a smaller four-membered azetidine ring instead of the six-membered piperidine ring . This structural variation illustrates the diversity of similar chemical scaffolds and their potential for different pharmacological activities.
Biological Activity and Mechanisms of Action
Receptor Interactions
Ethyl 2-(3-piperidinylidene)acetate hydrochloride demonstrates diverse biological activities primarily attributed to its ability to interact with specific molecular targets in biological systems. The piperidine moiety enables the compound to engage with various receptors and enzymes, potentially modulating their activity through specific binding interactions. These molecular interactions form the basis for the compound's potential pharmacological applications.
Structure-Activity Relationships
Applications in Research and Industry
Pharmaceutical Applications
Ethyl 2-(3-piperidinylidene)acetate hydrochloride serves as a versatile building block for constructing structurally diverse compounds with potential pharmaceutical applications. Its reactive functional groups allow for further chemical modifications, enabling the synthesis of more complex molecules with targeted biological activities. This versatility makes it a valuable starting material in medicinal chemistry research.
Industrial Utility
Beyond its pharmaceutical applications, the compound finds use in the production of fine chemicals and specialty chemicals due to its reactivity and versatility in various chemical processes. The ability to participate in diverse reaction pathways makes it a useful intermediate in the synthesis of high-value chemical products across different industrial sectors.
Physical and Chemical Properties
Solubility and Stability
As a hydrochloride salt, ethyl 2-(3-piperidinylidene)acetate hydrochloride typically exhibits enhanced water solubility compared to its free base form (ethyl 2-(3-piperidinylidene)acetate). This improved solubility is beneficial for various applications, particularly in biological testing where aqueous solubility is often required. The salt form may also confer greater stability under certain storage conditions, protecting the compound from degradation .
Spectroscopic Properties
The compound possesses distinctive spectroscopic characteristics that facilitate its identification and purity assessment. Its structural features, including the conjugated double bond system connecting the piperidine ring to the acetate group, likely contribute to its UV-visible absorption profile. Additionally, characteristic IR absorptions would be expected for the ester carbonyl group and the C=C double bond .
Comparative Analysis with Parent Compound
Structural Comparison
The parent compound, ethyl 2-(3-piperidinylidene)acetate, has a molecular formula of C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol, differing from the hydrochloride salt by the absence of HCl . The conversion to the hydrochloride salt involves protonation of the nitrogen atom in the piperidine ring, which significantly alters the compound's physicochemical properties while maintaining its core structural features.
Property Differences
The addition of the hydrochloride functionality increases the molecular weight from 169.22 g/mol (free base) to 205.68 g/mol (hydrochloride salt) . This modification typically enhances water solubility and may affect the compound's stability, crystallinity, and melting point. Such differences are crucial considerations when selecting the appropriate form for specific research or industrial applications.
Table: Comparison of Parent Compound and Hydrochloride Salt
| Property | Ethyl 2-(3-piperidinylidene)acetate | Ethyl 2-(3-piperidinylidene)acetate hydrochloride |
|---|---|---|
| Molecular Formula | C₉H₁₅NO₂ | C₉H₁₆ClNO₂ |
| Molecular Weight | 169.22 g/mol | 205.68 g/mol |
| CAS Number | Not specifically provided in sources | 957472-01-4 |
| Water Solubility | Typically lower | Enhanced |
| Chemical Stability | Variable | Generally improved |
| InChIKey | YTYRQDPJLVARKM-UHFFFAOYSA-N | GFIJKQHMXNKETO-UHFFFAOYSA-N |
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